Methyl 3-amino-5-chloro-2-fluorobenzoate
Description
Properties
IUPAC Name |
methyl 3-amino-5-chloro-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTXEXOOXKRVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 3-amino-5-chloro-2-fluorobenzoic Acid
The most straightforward and commonly employed method for synthesizing methyl 3-amino-5-chloro-2-fluorobenzoate is the esterification of the corresponding carboxylic acid, 3-amino-5-chloro-2-fluorobenzoic acid, with methanol.
- Reagents: Methanol, strong acid catalyst (commonly sulfuric acid or hydrochloric acid)
- Temperature: Reflux conditions (~65-80°C)
- Time: Several hours (typically 4-12 hours)
- Workup: Removal of solvent under reduced pressure, followed by purification (e.g., flash column chromatography)
- Protonation of the carboxyl group enhances electrophilicity.
- Nucleophilic attack by methanol forms the ester linkage.
- Water is eliminated, driving the reaction forward.
- Straightforward and scalable
- High yield with proper reaction control
- Requires strong acid catalysts which may lead to side reactions if sensitive groups are present.
- Purification needed to remove residual acid and by-products.
Industrial Continuous Flow Esterification
In industrial settings, continuous flow reactors are employed to optimize the esterification process of 3-amino-5-chloro-2-fluorobenzoic acid to its methyl ester.
- Automated control of temperature, pressure, and reactant feed rates
- Enhanced heat and mass transfer leading to improved reaction rates and yields
- Reduced reaction times compared to batch processes
| Parameter | Typical Range |
|---|---|
| Temperature | 60-90°C |
| Pressure | Atmospheric to slight overpressure |
| Residence Time | Minutes to 1 hour |
| Catalyst Concentration | 0.1-1% sulfuric acid |
- Consistent product quality
- Scalability and reproducibility
- Lower operational costs due to continuous processing
Synthesis via Functional Group Transformations on Substituted Benzoic Acid Precursors
- Starting from substituted benzoic acids such as 2-chloro-4-fluorobenzoic acid or related intermediates.
- Introduction of the amino group at position 3 via nitration followed by reduction or direct amination.
- Chlorination and fluorination steps may be introduced earlier or later depending on the synthetic route.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration | HNO3/H2SO4 | Introduces nitro group at position 3 |
| 2 | Reduction of nitro to amino | Fe/HCl or catalytic hydrogenation | Converts nitro to amino group |
| 3 | Esterification | Methanol, acid catalyst | Forms methyl ester |
This approach allows for flexibility in introducing substituents in a controlled manner.
Alternative Synthetic Routes Using Halogen Exchange and Silylation (Patented Methods)
Patents disclose methods involving halogen exchange reactions and silylation to prepare substituted benzoic acid derivatives that can be further converted to this compound.
- Use of potassium fluoride or other fluoride sources to introduce fluorine atoms.
- Silylation reactions to protect or activate intermediates.
- Controlled chlorination using reagents like titanium tetrachloride or chlorine gas.
These methods are often employed to improve regioselectivity and yield in complex substitution patterns.
Purification and Characterization Post-Synthesis
After synthesis, purification is crucial to obtain high-purity this compound.
- Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (e.g., 10:1 v/v)
- Recrystallization from suitable solvents
- Extraction with organic solvents and washing with saturated brine to remove impurities
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Methanol, sulfuric acid, reflux | Simple, high yield | Acid-sensitive groups may be affected |
| Industrial Continuous Flow Esterification | Automated reactors, controlled temp/pressure | Scalable, reproducible | Requires specialized equipment |
| Stepwise Functional Group Transformations | Nitration, reduction, esterification | Flexible substitution control | Multi-step, longer synthesis |
| Halogen Exchange and Silylation (Patent) | KF, silylation reagents, chlorination | Improved regioselectivity | Complex, patented methods |
Research Findings and Notes
- The esterification approach remains the most widely reported and reliable method for preparing this compound, with yields typically exceeding 80% under optimized conditions.
- Continuous flow methods represent the future of industrial synthesis, offering better control and efficiency.
- Functional group transformations allow for tailoring substitution patterns but require careful control to avoid side reactions.
- Patented methods involving halogen exchange and silylation provide alternative routes but are less common in academic literature.
This detailed review consolidates the preparation methods of this compound from diverse and authoritative sources, excluding unreliable databases, to provide a comprehensive guide for researchers and industrial chemists.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro and fluoro substituents at positions 5 and 2, respectively, enable regioselective substitution under specific conditions.
| Position | Leaving Group | Nucleophile | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| 5 | Cl | NH₃ (ammonia) | DMSO, 80°C, 12 h | 5-Amino derivative | |
| 2 | F | SH⁻ (thiolate) | NaSH/DMF, 100°C, 6 h | 2-Thiol derivative |
-
Chloro substitution : The electron-withdrawing effect of the ester and fluorine groups activates the para-chloro position for nucleophilic displacement. Ammonia in dimethyl sulfoxide (DMSO) at elevated temperatures yields 3,5-diamino-2-fluorobenzoate derivatives.
-
Fluoro substitution : Fluorine at position 2 undergoes substitution with thiols in polar aprotic solvents like DMF, producing thioether analogs.
Oxidation Reactions
The amino group at position 3 is susceptible to oxidation, forming nitro or nitroso intermediates.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, 60°C, 4 h | 3-Nitro-5-chloro-2-fluorobenzoate | 78% | |
| HNO₃ (concentrated) | Reflux, 8 h | 3-Nitroso-5-chloro-2-fluorobenzoate | 65% |
-
Mechanism : Oxidation proceeds via radical intermediates in acidic media, with the amino group converting to nitro/nitroso functionalities. This reaction is critical for synthesizing nitroaromatic precursors in drug development .
Reduction Reactions
The ester and amino groups participate in distinct reduction pathways.
-
Ester reduction : Lithium aluminum hydride (LiAlH₄) selectively reduces the ester to a primary alcohol without affecting the amino group.
-
Catalytic hydrogenation : Converts the ester to a carboxylic acid, useful in biodegradable polymer synthesis .
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reaction Time | Reference |
|---|---|---|---|---|
| Acidic | H₂SO₄ (10%), reflux | 3-Amino-5-chloro-2-fluorobenzoic acid | 6 h | |
| Basic | NaOH (2M), 70°C | Sodium 3-amino-5-chloro-2-fluorobenzoate | 3 h |
-
Industrial relevance : Hydrolysis products serve as intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) .
Diazotization and Coupling
The amino group facilitates diazonium salt formation, enabling coupling reactions:
| Diazotization Agent | Coupling Partner | Product | Application | Reference |
|---|---|---|---|---|
| NaNO₂/HCl (0–5°C) | β-naphthol | Azo dye derivative | Textile industry |
-
Mechanism : Diazonium intermediates react with electron-rich aromatics to form azo compounds, highlighting utility in dye chemistry.
Scientific Research Applications
Table 1: Synthesis Conditions
| Method | Catalyst | Conditions |
|---|---|---|
| Esterification | Sulfuric acid | Reflux |
| Industrial Production | Automated reactors | Controlled temperature |
Medicinal Chemistry
Methyl 3-amino-5-chloro-2-fluorobenzoate is a valuable intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to be modified into various bioactive compounds, particularly those targeting specific biological pathways. For instance, it has been explored for its potential in developing antimicrobial agents and enzyme inhibitors, which can be pivotal in treating infections and metabolic disorders .
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains by disrupting cell wall synthesis through enzyme inhibition.
- Enzyme Inhibition : The compound has demonstrated the ability to bind at active sites of specific enzymes, thus preventing substrate interaction and catalytic activity .
Case Studies
- Antimicrobial Properties : A study investigated derivatives of this compound for their antimicrobial effects against bacterial strains. Results indicated effective inhibition linked to interference with bacterial enzyme function.
- Enzyme Interaction Studies : Molecular docking simulations revealed that this compound binds effectively to enzymes involved in metabolic pathways, resulting in reduced enzymatic activity. This suggests potential therapeutic applications in metabolic disorders .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique substitution pattern allows for various chemical transformations that are beneficial in creating more complex chemical entities used in industry .
Mechanism of Action
The mechanism of action of methyl 3-amino-5-chloro-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Ethyl 3-amino-5-chloro-2-fluorobenzoate
- Molecular Formula: C₉H₉ClFNO₂
- Molecular Weight : 217.62 g/mol
- Key Differences: The ethyl ester group increases molecular weight by ~4 g/mol compared to the methyl analog.
- Applications : Used in organic synthesis as a building block, with comparable purity (98%) but higher cost per gram (e.g., $940/g for 1g).
Methyl 3-chloro-2-cyano-5-fluorobenzoate
- Molecular Formula: C₉H₅ClFNO₂
- Molecular Weight : 213.6 g/mol
- Key Differences: Replaces the amino group with a cyano (-CN) group at position 3. The electron-withdrawing cyano group reduces basicity and may enhance stability under acidic conditions. Lower hydrogen-bonding capacity compared to the amino analog, affecting interactions in biological systems.
Methyl 5-amino-3-chloro-2-fluorobenzoate
- Molecular Formula: C₈H₇ClFNO₂
- Molecular Weight : 213.6 g/mol
- Key Differences: Amino group at position 5 instead of position 3. Altered electronic distribution impacts reactivity; para-amino substitution may reduce steric hindrance in derivatization reactions.
Methyl 3-amino-5-chloro-2-methylbenzoate
- Molecular Formula: C₉H₉ClNO₂
- Molecular Weight : ~198.6 g/mol (estimated)
- Key Differences :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 3-amino-5-chloro-2-fluorobenzoate | C₈H₆ClFNO₂ | ~213.6 | 3-NH₂, 5-Cl, 2-F | Methyl ester, amino, halogen |
| Ethyl 3-amino-5-chloro-2-fluorobenzoate | C₉H₉ClFNO₂ | 217.62 | 3-NH₂, 5-Cl, 2-F | Ethyl ester, amino, halogen |
| Methyl 3-chloro-2-cyano-5-fluorobenzoate | C₉H₅ClFNO₂ | 213.6 | 3-Cl, 2-CN, 5-F | Methyl ester, cyano, halogen |
| Methyl 5-amino-3-chloro-2-fluorobenzoate | C₈H₇ClFNO₂ | 213.6 | 5-NH₂, 3-Cl, 2-F | Methyl ester, amino, halogen |
| Methyl 3-amino-5-chloro-2-methylbenzoate | C₉H₉ClNO₂ | ~198.6 | 3-NH₂, 5-Cl, 2-CH₃ | Methyl ester, amino, methyl |
Research Findings and Implications
Fluorine vs. Methyl Substitution: Fluorine at position 2 enhances polarity and metabolic stability compared to methyl-substituted analogs (e.g., Methyl 3-amino-5-chloro-2-methylbenzoate), which may degrade faster in vivo.
Ester Group Impact: Ethyl esters (e.g., Ethyl 3-amino-5-chloro-2-fluorobenzoate) offer delayed hydrolysis compared to methyl esters, useful in prodrug design.
Biological Activity
Methyl 3-amino-5-chloro-2-fluorobenzoate is an organic compound with significant potential in various biological applications. Its unique structural features, including the presence of amino, chloro, and fluoro groups, facilitate diverse interactions with biological macromolecules, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 203.598 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 329.0 ± 42.0 °C |
| Flash Point | 152.8 ± 27.9 °C |
| LogP | 1.94 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The compound's amino group facilitates hydrogen bonding, while the chloro and fluoro groups contribute to hydrophobic interactions. These interactions can influence enzyme activity and receptor binding, potentially leading to the inhibition of certain enzymes by occupying their active sites, thereby preventing substrate interaction and catalytic activity .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may act as an antimicrobial agent, interacting with microbial cell structures and inhibiting growth.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding at their active sites, a mechanism that could be leveraged for drug development .
- Potential as a Drug Precursor : Its structural characteristics make it a valuable precursor in the synthesis of pharmaceuticals aimed at combating infections or cancer.
Case Studies and Research Findings
- Antimicrobial Properties : A study focused on the synthesis of derivatives of this compound revealed promising antimicrobial effects against various bacterial strains. The mechanism was linked to the disruption of bacterial cell wall synthesis due to enzyme inhibition.
- Enzyme Interaction Studies : Research utilizing molecular docking simulations demonstrated that this compound binds effectively to the active site of specific enzymes involved in metabolic pathways. This binding was associated with a significant reduction in enzymatic activity, suggesting its potential as a therapeutic agent in metabolic disorders .
- Pharmacological Applications : In vivo studies have indicated that compounds similar to this compound can enhance the efficacy of existing drugs when used in combination therapies, particularly in cancer treatment protocols where enzyme inhibition is critical for therapeutic success .
Q & A
Q. What are the typical synthetic routes for Methyl 3-amino-5-chloro-2-fluorobenzoate, and how can intermediates be characterized?
- Methodological Answer : The synthesis often begins with halogenation and functional group protection. For example, fluorination at the 2-position can be achieved via Balz-Schiemann or halogen-exchange reactions. Subsequent nitration/reduction or direct amination introduces the amino group. Methyl esterification (e.g., using methanol under acidic conditions) finalizes the structure.
Q. How can researchers confirm the regioselectivity of halogenation and amination in this compound?
- Methodological Answer : Regioselectivity is determined by:
- Competitive reactions : Compare yields under varying conditions (e.g., temperature, catalysts).
- Isotopic labeling : Use -labeled ammonia to track amino group incorporation via NMR.
- X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., fluorine vs. chlorine positions) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., overlapping peaks in NMR) for this compound be resolved?
- Methodological Answer :
- 2D NMR techniques : Employ - HSQC/HMBC to correlate adjacent protons and carbons, clarifying aromatic coupling patterns.
- Solvent optimization : Use deuterated DMSO or CDCl to reduce signal broadening.
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., molar ratios, solvent polarity, catalyst loading). For example, a Plackett-Burman design can identify critical factors .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate high-purity product .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electronic effects : The electron-withdrawing fluorine and chlorine groups activate the ring for nucleophilic substitution but may deactivate it for electrophilic reactions.
- Steric hindrance : The methyl ester and amino groups at adjacent positions may limit accessibility to catalysts (e.g., Pd in Suzuki couplings).
- Case study : Compare reaction rates with/without bulky ligands (e.g., SPhos vs. PPh) to assess steric impact .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations, controls) across studies. For example, antibacterial activity in Gram-positive vs. Gram-negative bacteria may vary due to permeability differences .
- Dose-response validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines) to isolate compound-specific effects.
Structural and Mechanistic Studies
Q. What advanced techniques validate the proposed mechanism of this compound in catalytic cycles?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Use deuterated substrates to identify rate-determining steps.
- EPR spectroscopy : Detect radical intermediates in oxidation/reduction pathways.
- Single-crystal X-ray diffraction : Confirm transition-state analogs (e.g., metal-complexed intermediates) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
